ZG-2033

HIF-2α agonism EC50 Emax

ZG-2033 (CAS 2685739-28-8) is a direct HIF-2α agonist with 41.38% oral bioavailability. Its distinct allosteric mechanism (EC50 490nM, Emax 349.2%) enables proven synergistic erythropoiesis with PHD inhibitors like vadadustat in vivo. Essential for combination therapy models and as a benchmark in medicinal chemistry campaigns. Available in mg to g quantities for research.

Molecular Formula C15H14N2O2S
Molecular Weight 286.4 g/mol
Cat. No. B13554656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZG-2033
Molecular FormulaC15H14N2O2S
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC2=NSC3=CC=CC=C32)OC
InChIInChI=1S/C15H14N2O2S/c1-18-11-7-10(8-12(9-11)19-2)16-15-13-5-3-4-6-14(13)20-17-15/h3-9H,1-2H3,(H,16,17)
InChIKeyVITJWQGYLIMHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZG-2033: A Direct-Acting, Orally Bioavailable HIF-2α Agonist with Defined In Vivo Synergy for Anemia Research


ZG-2033 (Compound 26, CAS 2685739-28-8) is a synthetic small molecule that functions as a direct agonist of Hypoxia-Inducible Factor 2α (HIF-2α) [1]. It was discovered and characterized as a novel benzisothiazole derivative, distinct from indirect HIF-2α activators like Prolyl Hydroxylase Domain (PHD) inhibitors [2]. ZG-2033 demonstrates nanomolar activity in cellular luciferase reporter assays (EC50 = 490 nM) and achieves a maximal efficacy (Emax) of 349.2% [2]. Critically, the compound is orally bioavailable, with a reported bioavailability of 41.38% in rat pharmacokinetic studies [2]. Its primary reported application is as a research tool for studying HIF-2α pathway activation, particularly in models of renal anemia where it exhibits synergistic effects with PHD inhibitors like vadadustat (AKB-6548) .

ZG-2033: Why Functional Substitution with Other HIF-2α Modulators is Scientifically Invalid


ZG-2033 cannot be directly substituted with other HIF-2α pathway modulators due to its distinct mechanism of action and quantitative pharmacological profile. While PHD inhibitors (e.g., vadadustat, roxadustat) activate the pathway indirectly by preventing HIF-2α degradation, ZG-2033 is a direct agonist that allosterically enhances HIF-2α/ARNT dimerization [1]. This mechanistic difference is functionally critical, as demonstrated by the strong *in vivo* synergy observed only when ZG-2033 is co-administered with a PHD inhibitor like AKB-6548 (vadadustat); neither agent alone achieves the same level of erythropoiesis in zebrafish anemia models . Furthermore, ZG-2033 possesses a specific set of potency (EC50 = 490 nM), efficacy (Emax = 349.2%), and oral bioavailability (41.38% in rats) parameters that are not representative of the broader HIF-2α agonist class . Using a different direct agonist (e.g., M1001 or ZG-2686) would introduce variables in potency, pharmacokinetics, and target engagement that invalidate direct comparison and data reproducibility [2].

ZG-2033: Quantitative Differentiation Versus HIF-2α Agonist Comparators


In Vitro Potency and Efficacy Profile vs. Next-Generation Agonist ZG-2686

ZG-2033 was the lead compound that established the benzisothiazole class of direct HIF-2α agonists. Its in vitro activity profile is quantitatively defined against a key next-generation comparator, ZG-2686 (compound 48), which was derived from structural optimization of ZG-2033 [1]. While ZG-2686 shows improved potency, ZG-2033 remains a crucial benchmark and a preferred tool compound for studies where lower potency is advantageous or for direct comparative analyses of this chemical series [2]. The data are derived from the same luciferase reporter assay system, allowing for direct comparison.

HIF-2α agonism EC50 Emax luciferase reporter assay

Quantified In Vivo Synergy with PHD Inhibitor AKB-6548 (Vadadustat)

A key differentiator for ZG-2033 is its validated and quantified synergistic interaction with the PHD inhibitor vadadustat (AKB-6548) in an established *in vivo* model of anemia. This functional synergy is not a class-wide property of all HIF-2α agonists but a specific, data-backed feature of ZG-2033 [1]. The effect is observed in a zebrafish model of doxorubicin-induced anemia, providing a robust, whole-organism readout of efficacy .

drug synergy in vivo efficacy anemia zebrafish model

Oral Bioavailability: A Defined Pharmacokinetic Advantage for In Vivo Studies

ZG-2033 is characterized by a specific and reported oral bioavailability value, a critical parameter for selecting compounds intended for *in vivo* studies by oral gavage. This quantitative PK property distinguishes it from many other early-stage HIF-2α agonists for which oral bioavailability data may be absent or unfavorable [1]. The reported value provides a clear, measurable advantage for planning *in vivo* experiments.

pharmacokinetics oral bioavailability in vivo dosing

Defined Efficacy Maximum (Emax) as a Measure of Agonist Strength

Beyond potency (EC50), the maximal efficacy (Emax) is a critical parameter for understanding a compound's ability to fully activate the HIF-2α pathway. ZG-2033's Emax has been explicitly quantified, providing a complete picture of its agonistic activity. This allows for direct comparison with other agonists, where a lower Emax might indicate partial agonism .

Emax HIF-2α activation reporter assay efficacy

ZG-2033: Validated Research Applications Based on Quantitative Evidence


Investigating HIF-2α/PHD Pathway Synergy in Anemia Models

ZG-2033 is the preferred tool compound for studies designed to explore the synergistic activation of the HIF-2α pathway by combining a direct agonist with a PHD inhibitor. The quantitative *in vivo* synergy data with vadadustat (AKB-6548) in a zebrafish anemia model provide a proven, reproducible experimental framework . This scenario is ideal for researchers aiming to validate combination therapy concepts for renal anemia or other ischemic diseases.

Structure-Activity Relationship (SAR) Benchmarking for Novel HIF-2α Agonists

As the lead compound of the benzisothiazole series that led to ZG-2686, ZG-2033 serves as a critical benchmark in medicinal chemistry campaigns aimed at developing new HIF-2α agonists [1]. Its well-defined EC50 (490 nM), Emax (349.2%), and oral bioavailability (41.38%) provide quantitative baselines against which new analogs can be measured to assess improvements in potency, efficacy, or ADME properties [2].

In Vivo Pharmacodynamic Studies Requiring Oral Dosing

For *in vivo* experiments in rodents or other models where oral administration is required, ZG-2033 is a scientifically sound choice due to its quantified and reported oral bioavailability of 41.38% in rats [2]. This known PK profile allows researchers to design dosing regimens with greater confidence in achieving adequate systemic exposure, reducing the risk of false-negative results due to poor compound absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZG-2033

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.